molecular formula C7H12ClN3 B2647046 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride CAS No. 2225144-11-4

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride

Cat. No.: B2647046
CAS No.: 2225144-11-4
M. Wt: 173.64
InChI Key: LTPLCJTXLFFQRZ-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes an imidazo ring fused to a pyridine ring, making it a valuable scaffold for the development of new drugs and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones in the presence of a base, leading to the formation of the imidazo[1,5-a]pyridine core. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[1,5-a]pyridines, which can be further utilized in different applications .

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: It is used in the development of optoelectronic devices, sensors, and imaging agents.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride
  • N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar imidazo[1,5-a]pyridine derivatives .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-7-9-5-6-3-1-2-4-10(6)7;/h5H,1-4H2,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPLCJTXLFFQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2N)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-11-4
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine hydrochloride
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